molecular formula C11H13F3N2O3 B13485357 N-[(pyridin-4-yl)methyl]oxetan-3-amine, trifluoroacetic acid

N-[(pyridin-4-yl)methyl]oxetan-3-amine, trifluoroacetic acid

Katalognummer: B13485357
Molekulargewicht: 278.23 g/mol
InChI-Schlüssel: IYAHYBHLFWEICK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(pyridin-4-yl)methyl]oxetan-3-amine, trifluoroacetic acid is a chemical compound with the molecular formula C11H13F3N2O3 and a molecular weight of 278.2 g/mol.

Vorbereitungsmethoden

The synthesis of N-[(pyridin-4-yl)methyl]oxetan-3-amine involves several steps. One common method includes the reaction of pyridin-4-ylmethanol with oxetan-3-amine under specific conditions . The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Chemischer Reaktionen

N-[(pyridin-4-yl)methyl]oxetan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-[(pyridin-4-yl)methyl]oxetan-3-amine, trifluoroacetic acid has numerous applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[(pyridin-4-yl)methyl]oxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

N-[(pyridin-4-yl)methyl]oxetan-3-amine can be compared with other similar compounds, such as N-(pyridin-3-ylmethyl)oxetan-3-amine . While both compounds share a similar core structure, the position of the pyridine ring substitution can lead to differences in their chemical properties and biological activities. This uniqueness makes N-[(pyridin-4-yl)methyl]oxetan-3-amine valuable for specific applications where its particular properties are advantageous .

Eigenschaften

Molekularformel

C11H13F3N2O3

Molekulargewicht

278.23 g/mol

IUPAC-Name

N-(pyridin-4-ylmethyl)oxetan-3-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H12N2O.C2HF3O2/c1-3-10-4-2-8(1)5-11-9-6-12-7-9;3-2(4,5)1(6)7/h1-4,9,11H,5-7H2;(H,6,7)

InChI-Schlüssel

IYAHYBHLFWEICK-UHFFFAOYSA-N

Kanonische SMILES

C1C(CO1)NCC2=CC=NC=C2.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.